Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate
Overview
Description
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is an organic compound with the molecular formula C14H8N6Na2O6S2·4H2O. It is a light yellow to brown powder or crystal that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
- In the case of enzyme immobilization, DES may crosslink enzymes to fibroin or other substrates, enhancing their stability and activity .
- For fluorescence detection, DES participates in an in situ reaction with tobacco mosaic virus (TMV) RNA, resulting in highly sensitive detection .
- DES is water-soluble over a wide pH range, which enhances its versatility for various applications .
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate plays a significant role in biochemical reactions. It is used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the immobilisation of enzymes on fibroin by photo-crosslinking
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is synthesized through a series of chemical reactionsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azide groups, leading to the formation of amines or other derivatives.
Substitution: The azide groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonated derivatives, while reduction can produce amines .
Scientific Research Applications
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for enzyme immobilization on fibroin by photo-crosslinking. .
Biology: The compound is employed in the study of enzyme activity and protein interactions. .
Medicine: Research into the compound’s potential medical applications includes its use in drug delivery systems and as a tool for studying cellular processes
Industry: Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is used in the production of dyes and optical brighteners. .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: This compound is used as a precursor to various textile dyes and optical brighteners.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Known for its applications in the synthesis of dyes and other chemical products.
4,4’-Bis(2-benzoxazolyl)stilbene: Used in optical brightening and other industrial applications.
Uniqueness
Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate is unique due to its azide groups, which allow for specific photo-reactive properties. These properties enable its use in applications requiring stable crosslinked structures, such as enzyme immobilization and protein interaction studies .
Properties
IUPAC Name |
disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRPZJTEIQWSU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-90-3 | |
Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.